ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
Description
ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a quinoline-based small molecule featuring a fluorinated aromatic core, a sulfonyl group, and a piperidine-carboxylate ester moiety. The ethyl ester at the piperidine-3-carboxylate position suggests a prodrug strategy for improved bioavailability. This compound’s structural complexity positions it within a broader class of bioactive quinolines, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory applications .
Properties
IUPAC Name |
ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIWIFDMRNMOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Piperidine Carboxylate Ester Formation: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or tosyl groups using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA, enzymes, or receptors, leading to various biological effects. The fluoro and tosyl groups can enhance the compound’s binding affinity and selectivity for its targets. The piperidine carboxylate ester may play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to four analogs (Table 1) based on structural features, molecular properties, and synthesis strategies.
Table 1: Structural and Molecular Comparison
Structural and Functional Insights
- Quinoline Core Modifications: The target compound and analogs retain the 6-fluoro substituent, which is critical for electronic effects and hydrogen bonding. However, ’s compound introduces a 7-chloro group, which may enhance halogen bonding but reduce metabolic stability . The 4-methylbenzenesulfonyl group in the target compound contrasts with the sulfonamido group in and the trifluoromethylphenyl carbamothioyl group in . Sulfonyl groups generally improve solubility, while trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects.
- Heterocyclic Linkers: The target compound uses a piperidine ring, whereas and employ piperazine .
Ester vs. Acid Moieties :
- The ethyl ester in the target compound and suggests a prodrug design, whereas ’s carboxylic acid offers direct ionization, affecting membrane permeability and bioavailability.
Biological Activity
Ethyl 1-[6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a fluorine atom and a piperidine ring, which contributes to its biological properties. The presence of the sulfonyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications.
- Inhibition of Kinases : Similar compounds have been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential use in treating autoimmune diseases .
- Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Research indicates that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines, including those from lung and breast cancers . The compound may exert its effects through apoptosis induction and disruption of cancer cell proliferation.
- Cholinesterase Inhibition : Some derivatives containing piperidine moieties have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is significant for Alzheimer's disease therapy. This dual action can improve cognitive function by increasing acetylcholine levels in the brain .
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds:
Case Studies
- Anti-inflammatory Effects : A study on related compounds showed significant reductions in inflammatory markers in animal models of arthritis when treated with p38 MAPK inhibitors, indicating the therapeutic potential for chronic inflammatory conditions .
- Anticancer Research : In vitro studies demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, highlighting the potential for new cancer therapies .
- Neuroprotective Effects : Research into cholinesterase inhibitors has revealed that compounds similar to this compound can improve cognitive functions in Alzheimer’s models by preventing acetylcholine breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
